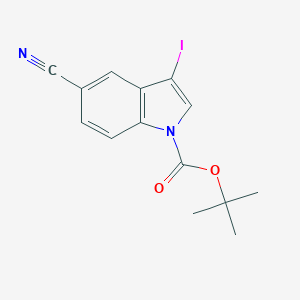

tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Overview

Description

tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a cyano group at the 5-position, an iodine atom at the 3-position, and a tert-butyl ester at the 1-position of the indole ring. It is typically a white to light-yellow crystalline powder .

Preparation Methods

The synthesis of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

Introduction of the cyano group: This is typically done through nucleophilic substitution reactions.

Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol

Chemical Reactions Analysis

tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution reactions: The iodine atom at the 3-position can be replaced by other nucleophiles under suitable conditions.

Oxidation and reduction: The cyano group can be reduced to an amine, or the indole ring can undergo oxidation to form different derivatives.

Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate is C₁₄H₁₃I N₂O₂, with a molecular weight of approximately 368.17 g/mol. The compound features an indole core with a tert-butyl group, a cyano group at the 5th position, and an iodine atom at the 3rd position, which enhances its reactivity and biological properties .

Anti-Cancer Properties

Research indicates that compounds containing indole and cyano moieties often exhibit anti-cancer properties. This compound may serve as a lead compound for developing new anti-cancer agents. The structural components of the compound suggest it could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Indole Derivatives in Cancer Research

A study highlighted the synthesis of indole derivatives that demonstrated potent activity against various cancer cell lines. The incorporation of cyano and halogen groups in these derivatives was associated with enhanced biological activity, suggesting similar potential for this compound .

Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties. Indole derivatives have been recognized for their ability to modulate inflammatory pathways, making this compound a candidate for further investigation in this area.

Synthetic Versatility

This compound serves as a versatile intermediate for synthesizing other compounds through various organic reactions:

Reactivity Overview

- Nucleophilic Substitution: The iodine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions at the 3rd position of the indole ring.

- Electrophilic Aromatic Substitution: The electron-rich nature of the indole system allows for electrophilic aromatic substitutions, enabling further functionalization.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-iodoindole | Iodine at the 3rd position | Lacks cyano group; primarily used in organic synthesis |

| Tert-butyl 5-bromoindole | Bromine instead of iodine | Different halogen; may exhibit varied reactivity |

| Tert-butyl 5-nitroindole | Nitro group instead of cyano | Potentially different biological activities |

This table illustrates how this compound is unique due to its combination of iodine and cyano functionalities, enhancing its reactivity compared to other derivatives.

Functional Material Development

The rigid aromatic structure combined with electron-withdrawing groups like cyano could render this compound useful in developing novel functional materials. Although specific research on this application is limited, the potential exists for creating materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The cyano and iodine groups can play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

tert-Butyl 5-bromo-1H-indole-1-carboxylate: Similar structure but with a bromine atom instead of iodine.

tert-Butyl 5-cyano-1H-indole-1-carboxylate: Lacks the iodine atom at the 3-position.

tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate: The cyano group is at the 6-position instead of the 5-position

Biological Activity

Tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structural features that include a cyano group and an iodine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃I N₂O₂, with a molecular weight of approximately 368.17 g/mol. Its structure includes:

- Indole core : A bicyclic structure that is prevalent in many bioactive compounds.

- Cyano group (–C≡N) : Located at the 5-position, this group is known for its reactivity and ability to participate in various chemical reactions.

- Iodine atom : Positioned at the 3-position, it serves as a good leaving group in nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound may exhibit significant biological activities due to its structural components:

Anticancer Properties

Several studies have highlighted the potential of indole derivatives in cancer treatment. The presence of the indole core in this compound suggests possible interactions with various molecular targets involved in cancer progression. For example:

- Inhibition of Tumor Growth : Preliminary data suggest that similar indole derivatives can inhibit cell growth in various cancer cell lines, including HeLa cervical adenocarcinoma and HCT-116 colon carcinoma cells, with IC50 values indicating effective concentrations for growth inhibition .

Anti-inflammatory Activity

The cyano and indole moieties are frequently associated with anti-inflammatory properties. Compounds containing these groups have demonstrated the ability to modulate inflammatory pathways, potentially making this compound a candidate for further investigation in inflammatory disease models .

The mechanism of action for this compound likely involves:

- Target Interaction : The cyano group may facilitate binding to various enzymes or receptors, influencing their activity and potentially leading to therapeutic effects.

- Chemical Reactivity : The iodine atom can undergo nucleophilic substitution, allowing the compound to form new derivatives that may enhance its biological activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Potential Biological Activity |

|---|---|---|

| Tert-butyl 3-iodoindole | Iodine at the 3rd position | Used primarily in organic synthesis |

| Tert-butyl 5-bromoindole | Bromine instead of iodine | May exhibit varied reactivity |

| Tert-butyl 5-nitroindole | Nitro group instead of cyano | Potentially different biological activities |

This table highlights how the combination of iodine and cyano functionalities in this compound may enhance its reactivity and biological properties compared to other indole derivatives .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of similar indole derivatives:

- Antibacterial Activity : Some related compounds have shown promising antibacterial properties against gram-positive bacteria, indicating a broad spectrum of biological activity that could be further investigated for this compound .

- In Vivo Studies : Further research is needed to evaluate the efficacy and safety profiles of this compound in animal models, which could lead to preclinical studies aimed at drug development .

Properties

IUPAC Name |

tert-butyl 5-cyano-3-iodoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-6-9(7-16)4-5-12(10)17/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADLXNFRAAUWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590136 | |

| Record name | tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864685-26-7 | |

| Record name | 1,1-Dimethylethyl 5-cyano-3-iodo-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864685-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.